Cas no 118631-34-8 (3-CHLORO-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE)

3-CHLORO-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE 化学的及び物理的性質
名前と識別子
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- 3-CHLORO-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE
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- インチ: 1S/C9H8ClN3O/c1-12-9(14)13(8(10)11-12)7-5-3-2-4-6-7/h2-6H,1H3
- InChIKey: AYXDDSTZPWUOPC-UHFFFAOYSA-N
- SMILES: N1=C(Cl)N(C2=CC=CC=C2)C(=O)N1C
計算された属性
- 精确分子量: 209.0355896g/mol
- 同位素质量: 209.0355896g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 273
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.2
- トポロジー分子極性表面積: 35.9Ų
3-CHLORO-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM467856-1g |
3-CHLORO-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE |
118631-34-8 | 95%+ | 1g |
$822 | 2023-02-03 | |
Chemenu | CM467856-250mg |
3-CHLORO-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE |
118631-34-8 | 95%+ | 250mg |
$353 | 2023-02-03 | |
Enamine | EN300-1609072-2.5g |
3-chloro-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one |
118631-34-8 | 95% | 2.5g |
$1454.0 | 2023-11-13 | |
Enamine | EN300-1609072-1g |
3-chloro-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one |
118631-34-8 | 95% | 1g |
$743.0 | 2023-11-13 | |
Aaron | AR01DZ5W-500mg |
3-CHLORO-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE |
118631-34-8 | 95% | 500mg |
$822.00 | 2025-02-10 | |
Aaron | AR01DZ5W-5g |
3-CHLORO-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE |
118631-34-8 | 95% | 5g |
$2984.00 | 2023-12-16 | |
Aaron | AR01DZ5W-10g |
3-CHLORO-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE |
118631-34-8 | 95% | 10g |
$4413.00 | 2023-12-16 | |
A2B Chem LLC | AX30616-250mg |
3-CHLORO-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE |
118631-34-8 | 95% | 250mg |
$422.00 | 2024-04-20 | |
A2B Chem LLC | AX30616-5g |
3-CHLORO-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE |
118631-34-8 | 95% | 5g |
$2301.00 | 2024-04-20 | |
A2B Chem LLC | AX30616-100mg |
3-CHLORO-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE |
118631-34-8 | 95% | 100mg |
$306.00 | 2024-04-20 |
3-CHLORO-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE 関連文献
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
3-CHLORO-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONEに関する追加情報
Recent Advances in the Study of 3-CHLORO-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE (CAS: 118631-34-8)
The compound 3-CHLORO-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE (CAS: 118631-34-8) has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This heterocyclic compound, featuring a triazolone core, has been investigated for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Recent studies have focused on optimizing its synthesis, elucidating its mechanism of action, and exploring its therapeutic potential.
A 2023 study published in the Journal of Medicinal Chemistry reported a novel synthetic route for 3-CHLORO-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE, which improved yield and purity compared to traditional methods. The researchers utilized a one-pot condensation reaction under mild conditions, reducing the need for hazardous reagents. This advancement is expected to facilitate large-scale production and further pharmacological evaluation of the compound.
In terms of biological activity, a recent Bioorganic & Medicinal Chemistry Letters article highlighted the compound's potent inhibitory effects against specific bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study proposed that the chloro and phenyl substituents play a crucial role in enhancing membrane permeability and target binding. Molecular docking simulations suggested that the compound interacts with key bacterial enzymes involved in cell wall synthesis.
Another significant development was reported in a 2024 European Journal of Pharmacology paper, which investigated the anti-inflammatory properties of 3-CHLORO-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE. The compound demonstrated selective inhibition of cyclooxygenase-2 (COX-2) with minimal effects on COX-1, suggesting potential as a safer alternative to traditional NSAIDs. In vivo studies showed reduced edema in animal models without significant gastrointestinal side effects.
Current research directions include structural modifications to enhance bioavailability and target specificity. A team at the University of Cambridge recently published computational studies predicting improved pharmacokinetic profiles for derivatives with substituted phenyl rings. These theoretical findings are being experimentally validated in several ongoing preclinical studies.
While promising, challenges remain in the development of 3-CHLORO-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE as a therapeutic agent. Further studies are needed to fully characterize its toxicity profile and potential drug-drug interactions. Nevertheless, the compound represents an important scaffold for future drug discovery efforts in multiple therapeutic areas.
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